

5-Bromoquinoxaline: A Technical Overview for Advanced Research

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Compound of Interest

Compound Name: 5-Bromoquinoxaline

Cat. No.: B1268445

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This technical guide provides an in-depth overview of **5-Bromoquinoxaline** (CAS No: 76982-23-5), a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, potential synthetic routes, and reactivity, with a focus on its application in synthetic chemistry.

Core Compound Data

Quantitative data for **5-Bromoquinoxaline** is summarized in the table below, providing a clear reference for key molecular and physical properties.

Property	Value	Reference
CAS Number	76982-23-5	[1]
Molecular Formula	C ₈ H ₅ BrN ₂	[1]
Molecular Weight	209.05 g/mol	[1]
InChIKey	UJEGBESUCWOWNQ-UHFFFAOYSA-N	
Appearance	Expected to be a solid at room temperature	

Synthetic Pathways and Experimental Protocols

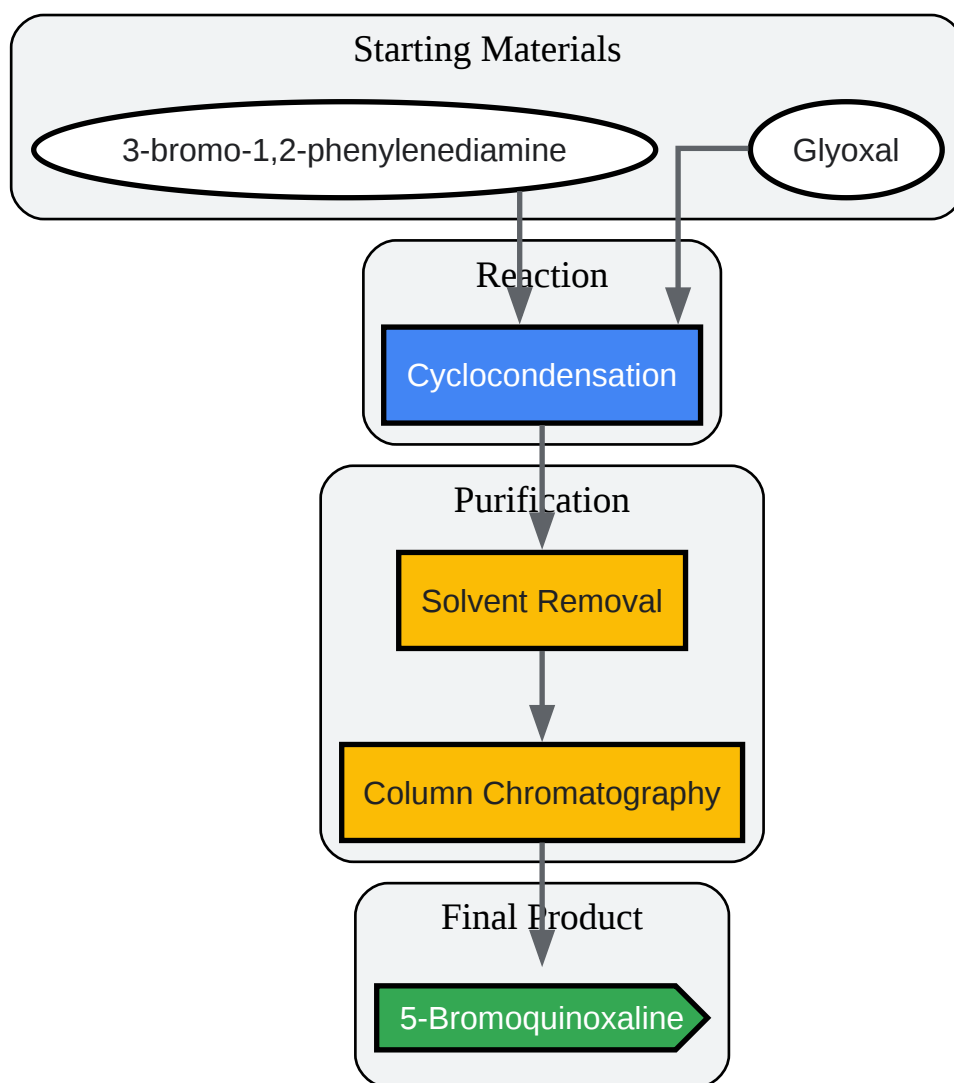
The synthesis of quinoxaline derivatives is well-established in organic chemistry, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While specific, detailed experimental protocols for the direct synthesis of **5-Bromoquinoxaline** are not extensively documented in readily available literature, a plausible synthetic approach can be extrapolated from general methodologies for similar halogenated quinoxalines.

A common strategy involves the cyclocondensation of 3-bromo-1,2-phenylenediamine with glyoxal. The following is a representative, generalized experimental protocol:

Experimental Protocol: Synthesis of **5-Bromoquinoxaline**

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-1,2-phenylenediamine (1 equivalent) and a suitable solvent such as ethanol or acetic acid.
- **Reagent Addition:** While stirring, slowly add an aqueous solution of glyoxal (1.1 equivalents) to the reaction mixture.
- **Reaction Conditions:** The mixture is then heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield **5-Bromoquinoxaline**.

The workflow for this synthetic approach is illustrated in the diagram below.



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Synthetic Workflow for **5-Bromoquinoxaline**.

Chemical Reactivity and Applications in Drug Discovery

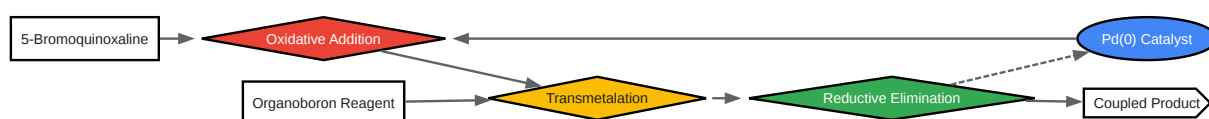
The chemical reactivity of **5-Bromoquinoxaline** is largely dictated by the quinoxaline core and the presence of the bromine atom. The quinoxaline moiety is a key pharmacophore in a variety of biologically active compounds, exhibiting a broad spectrum of activities including anticancer, antibacterial, and anti-inflammatory properties.

The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of novel quinoxaline derivatives for drug discovery programs.

Suzuki Coupling of **5-Bromoquinoxaline**

A primary application of **5-Bromoquinoxaline** in synthetic chemistry is its use as a substrate in Suzuki coupling reactions to form new carbon-carbon bonds. This reaction typically involves the coupling of **5-Bromoquinoxaline** with a boronic acid or ester in the presence of a palladium catalyst and a base.

The generalized signaling pathway for a Suzuki coupling reaction involving **5-Bromoquinoxaline** is depicted below.



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Suzuki Coupling Reaction Pathway.

Biological Activity

While the broader class of quinoxaline derivatives is known for a wide range of biological activities, specific studies on the biological profile of **5-Bromoquinoxaline** are limited. Its primary role in the current body of scientific literature is as a synthetic intermediate for the creation of more complex molecules. The derivatization of **5-Bromoquinoxaline**, particularly through palladium-catalyzed coupling, offers a promising avenue for the exploration of new chemical entities with potential therapeutic applications.

Conclusion

5-Bromoquinoxaline is a valuable building block for synthetic and medicinal chemists. Its defined chemical properties and the reactivity of its bromine substituent make it a key intermediate for the synthesis of a wide array of quinoxaline derivatives. Further research into the biological activities of these derivatives could unlock new therapeutic opportunities.

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References

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